molecular formula C11H11NO2S2 B4584130 3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione

3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B4584130
M. Wt: 253.3 g/mol
InChI Key: AMEWDNXLQQBOTJ-RMKNXTFCSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinedione derivatives, including compounds similar to 3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione, often involves Knoevenagel condensation or related chemical reactions. These methods enable the formation of the thiazolidinedione core with specific substituents contributing to the compound's biological activity. For instance, studies have explored the synthesis of thiazolidinedione derivatives for their potential as ERK1/2 inhibitors and antimicrobial agents, highlighting the versatility of these synthetic routes (Li et al., 2009), (Prakash et al., 2011).

Molecular Structure Analysis

The molecular structure of thiazolidinediones plays a critical role in their chemical and biological properties. Structural analysis often involves spectroscopic methods, such as FT-IR, FT-Raman, UV–Vis, and NMR, to determine the configuration and electronic characteristics of the molecule. These analyses can provide insights into the compound's reactivity and potential interactions with biological targets (Thirunavukkarasu et al., 2018).

Chemical Reactions and Properties

Thiazolidinediones, including 3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione, can undergo various chemical reactions, contributing to their versatility as synthetic intermediates and therapeutic agents. Cycloaddition reactions, for example, have been explored for the synthesis of novel compounds with potential antimicrobial activity. These reactions highlight the compound's ability to participate in complex synthetic pathways, leading to a wide range of biological activities (Ead et al., 1990).

Scientific Research Applications

Chemical Synthesis Enhancement

Research by Rábarová et al. (2004) explored the reactions of active methylene compounds, including 1,3-thiazolidine-2,4-dione, with 5-arylfuran-2-carboxaldehydes, observing enhanced yields and reduced reaction times under microwave irradiation (Rábarová et al., 2004). This signifies the compound's role in facilitating more efficient chemical syntheses.

Biological Activity Studies

Mohanty et al. (2015) synthesized derivatives of 5-(aminomethylene)thiazolidine-2,4-diones, including compounds structurally similar to the query chemical, and found these derivatives to exhibit notable antibacterial and antifungal activities, though without high cytotoxicity (Mohanty et al., 2015).

Antimicrobial Potential

Studies on compounds structurally related to 3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione have shown a range of antimicrobial activities. For instance, Prakash et al. (2011) synthesized 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, demonstrating good antibacterial activity against gram-positive bacteria and notable antifungal activity (Prakash et al., 2011).

Cancer Research

Zi-cheng Li (2013) synthesized derivatives of 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione, including structurally similar compounds, and found them to exhibit significant anticancer activity against various cancer cell lines, offering a promising lead for cancer inhibitory agents (Li Zi-cheng, 2013).

properties

IUPAC Name

(5E)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-3-12-10(13)9(16-11(12)14)6-8-5-4-7(2)15-8/h4-6H,3H2,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEWDNXLQQBOTJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(S2)C)SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(S2)C)/SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione
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3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione
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3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione
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3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione
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Reactant of Route 6
3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione

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